molecular formula C9H10FIO B14770732 1-Fluoro-3-iodo-2-isopropoxybenzene

1-Fluoro-3-iodo-2-isopropoxybenzene

Cat. No.: B14770732
M. Wt: 280.08 g/mol
InChI Key: CINAEUZXGPEANT-UHFFFAOYSA-N
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Description

1-Fluoro-3-iodo-2-isopropoxybenzene is a halogenated aromatic compound featuring a benzene ring substituted with fluorine (position 1), iodine (position 3), and an isopropoxy group (position 2). This trifunctionalized structure combines electron-withdrawing halogens (F, I) and an electron-donating alkoxy group, making it a versatile intermediate in pharmaceuticals and materials science.

Properties

Molecular Formula

C9H10FIO

Molecular Weight

280.08 g/mol

IUPAC Name

1-fluoro-3-iodo-2-propan-2-yloxybenzene

InChI

InChI=1S/C9H10FIO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3

InChI Key

CINAEUZXGPEANT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-iodo-2-isopropoxybenzene can be synthesized through a series of organic reactions. One common method involves the electrophilic aromatic substitution of a benzene derivative. The process typically includes the following steps:

    Fluorination: Introduction of the fluorine atom to the benzene ring.

    Iodination: Subsequent introduction of the iodine atom.

    Isopropoxylation: Finally, the isopropoxy group is added to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-3-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

1-Fluoro-3-iodo-2-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Fluoro-3-iodo-2-isopropoxybenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, influencing various biological and chemical processes. The exact molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds for Comparison

The following compounds were identified as structurally or functionally similar based on substitution patterns and similarity scores (0.72–0.88):

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Similarity Score Key Differences
1-Fluoro-3-iodo-2-isopropoxybenzene C₉H₁₀FIO 1-F, 3-I, 2-OCH(CH₃)₂ 296.08* - Reference compound
1-Fluoro-3-iodo-5-methoxybenzene C₇H₆FIO 1-F, 3-I, 5-OCH₃ 268.03* 0.88 Smaller methoxy group at position 5 vs. isopropoxy at position 2
1-Chloro-2-fluoro-3-isopropoxybenzene C₉H₁₀ClFO 1-Cl, 2-F, 3-OCH(CH₃)₂ 188.63 - Halogen type (Cl vs. I) and positional inversion of F and OCH(CH₃)₂
1-Fluoro-3-iodo-2-methylbenzene C₇H₆FI 1-F, 3-I, 2-CH₃ 232.03* 0.80 Methyl vs. isopropoxy; lack of oxygen

*Calculated using atomic masses (C=12.01, H=1.008, F=19.00, I=126.90, O=16.00, Cl=35.45).

Structural and Functional Differences

Electronic Effects
  • Halogen Influence : Iodine’s large atomic radius and polarizability enhance its leaving-group capability in nucleophilic aromatic substitution compared to chlorine or fluorine. The target compound’s iodine at position 3 may facilitate Suzuki or Ullmann couplings, whereas 1-chloro-2-fluoro-3-isopropoxybenzene () would exhibit slower reactivity in such reactions .
  • Alkoxy vs. Alkyl Groups: The isopropoxy group in the target compound donates electrons via resonance, activating the ring toward electrophilic substitution.
Steric and Solubility Effects
  • The bulky isopropoxy group at position 2 in the target compound introduces steric hindrance, which may slow down meta-substitution reactions compared to the smaller methoxy group in 1-fluoro-3-iodo-5-methoxybenzene ().
  • The isopropoxy group also enhances lipophilicity, improving solubility in organic solvents relative to methoxy or methyl analogs, which could influence pharmacokinetic properties in drug design .
Positional Isomerism
  • In 1-chloro-2-fluoro-3-isopropoxybenzene (), the fluorine and chlorine are adjacent (positions 1 and 2), creating a strong electron-withdrawing effect that deactivates the ring. This contrasts with the target compound, where fluorine (position 1) and iodine (position 3) are meta to each other, moderating electronic effects .

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